

Application Notes and Protocols for Chloranocryl in Comparative Toxicology Research

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Compound of Interest

Compound Name: **Chloranocryl**

Cat. No.: **B1668703**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranocryl (N-(3,4-dichlorophenyl)-2-methylacrylamide) is an obsolete anilide contact herbicide.^[1] Due to its discontinued use, publicly available toxicological data is scarce, presenting a challenge for comprehensive risk assessment and comparative studies. These application notes provide a framework for investigating the toxicological profile of **Chloranocryl**, leveraging data from structurally and functionally related herbicides. By employing the protocols outlined herein, researchers can generate crucial data to fill the existing knowledge gap.

Disclaimer: The toxicological data for **Chloranocryl** is limited. The information on related compounds is provided for comparative purposes and to guide experimental design. Researchers should exercise caution and adhere to all safety guidelines when handling this compound.

Physicochemical Properties of Chloranocryl

Property	Value	Reference
Chemical Formula	$C_{10}H_9Cl_2NO$	[2]
Molecular Weight	230.1 g/mol	[3]
CAS Number	2164-09-2	[4]
Synonyms	Dicryl, FMC 4556, N-(3,4-dichlorophenyl)methacrylamide	[4]

Known Toxicological Data for Chloranocryl

The available acute toxicity data for **Chloranocryl** is limited and lacks detailed descriptions of toxic effects.

Toxicity Metric	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	1800 mg/kg	
LD ₅₀	Rat	Dermal	1780 mg/kg	
LD ₅₀	Mouse	Oral	410 mg/kg	

Comparative Toxicology of Related Herbicides

To infer potential toxicological endpoints and mechanisms for **Chloranocryl**, it is useful to examine data from other anilide and substituted urea herbicides. Propanil, another anilide herbicide, is structurally similar. Linuron and Diuron are substituted urea herbicides that share a similar mode of action in plants (Photosystem II inhibition) and have been studied more extensively.

Acute Toxicity Data for Comparative Analysis

Compound	Species	Route	LD ₅₀ / LC ₅₀	Toxicity Class	Reference
Propanil	Rat	Oral	1080 - >2500 mg/kg	Moderately Toxic (II)	
Rabbit	Dermal	>5000 mg/kg	Practically Nontoxic		
Rat	Inhalation (4h)	1.12 mg/L	Moderately Toxic		
Bobwhite Quail	Oral	196 mg/kg	Moderately Toxic		
Rainbow Trout	96h	2.3 mg/L	Moderately to Highly Toxic		
Linuron	Rat	Oral	1500 mg/kg	Slightly Toxic (III)	
Rat	Dermal	>2000 mg/kg	Slightly Toxic (III)		
Bobwhite Quail	Dietary (8d)	>5000 ppm	Slightly Toxic		
Diuron	Rat	Oral	3400 mg/kg	Slightly Toxic (III)	
Rabbit	Dermal	>2000 mg/kg	Slightly Toxic (III)		
Rainbow Trout	96h	3.5 mg/L	Moderately Toxic		

Chronic Toxicity and Mechanistic Insights from Related Compounds

Compound	Primary Toxicological Effects	Potential Mechanism of Action	Reference
Propanil	Methemoglobinemia, hemolysis, CNS and respiratory depression.	The metabolite 3,4-dichloroaniline is a potent inducer of methemoglobin.	
Linuron	Antiandrogenic effects (reproductive malformations in male rats), hematopoietic system changes.	Competes with androgens for binding to the androgen receptor.	
Diuron	Changes in spleen and bone marrow, anemia, potential for reproductive and developmental toxicity at high doses.	Inhibition of photosynthesis in target organisms; mechanism in animals less defined but may involve oxidative stress.	

Proposed Experimental Protocols for Chloranocryl

The following are generalized protocols for assessing the toxicity of **Chloranocryl**. These should be adapted based on specific research questions and available resources.

Protocol for Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

- Objective: To determine the acute oral LD₅₀ of **Chloranocryl**.
- Test Animals: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
- Housing and Acclimation: House animals in standard conditions for at least 5 days prior to dosing.

- Dose Preparation: Prepare a suspension of **Chloranocryl** in a suitable vehicle (e.g., corn oil).
- Dosing Procedure:
 - Fast animals overnight prior to dosing.
 - Administer a single oral dose using a gavage needle.
 - Start with a dose estimated from the known LD₅₀ (e.g., 1800 mg/kg).
 - The outcome of the first animal (survival or death) determines the dose for the next animal (decreased or increased by a factor of 3.2).
- Observation:
 - Observe animals for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.
 - Record body weights at regular intervals.
 - Perform a gross necropsy on all animals at the end of the study.
- Data Analysis: Calculate the LD₅₀ using appropriate statistical software (e.g., AOT425StatPgm).

Protocol for In Vitro Methemoglobin Formation Assay

- Objective: To assess the potential of **Chloranocryl** and its potential metabolite (3,4-dichloroaniline) to induce methemoglobin formation.
- Test System: Freshly collected red blood cells (RBCs) from a suitable species (e.g., rat, human).
- Procedure:
 - Wash RBCs with a buffered saline solution.

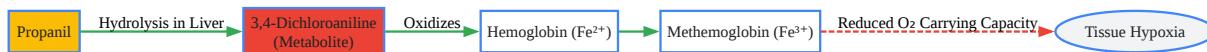
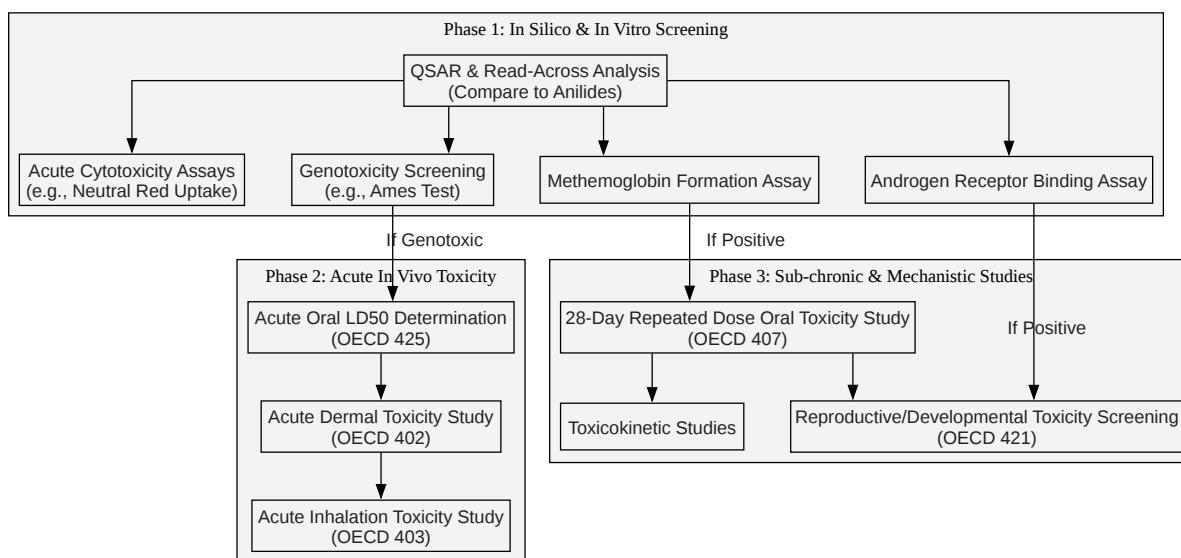
- Incubate RBC suspensions with varying concentrations of **Chloranocryl** and 3,4-dichloroaniline (positive control).
- Include a vehicle control and a positive control (e.g., sodium nitrite).
- At specified time points (e.g., 1, 2, 4 hours), lyse the RBCs.
- Measure methemoglobin and total hemoglobin levels spectrophotometrically.
- Data Analysis: Express methemoglobin as a percentage of total hemoglobin and compare treatment groups to controls.

Protocol for Androgen Receptor (AR) Competitive Binding Assay

- Objective: To determine if **Chloranocryl** can compete with a natural ligand for binding to the androgen receptor.
- Test System: A source of androgen receptors, such as rat prostate cytosol or a commercially available AR preparation.
- Procedure:
 - Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ^3H -R1881).
 - Add increasing concentrations of **Chloranocryl** or a known AR antagonist (e.g., flutamide) as a competitor.
 - Separate bound from unbound radioligand (e.g., using hydroxylapatite).
 - Quantify the bound radioactivity using liquid scintillation counting.
- Data Analysis: Generate a competition curve and calculate the IC_{50} (the concentration of **Chloranocryl** that inhibits 50% of radioligand binding).

Visualizations

Proposed Workflow for Comparative Toxicological Assessment



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